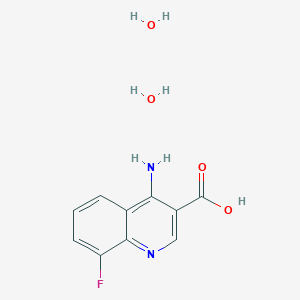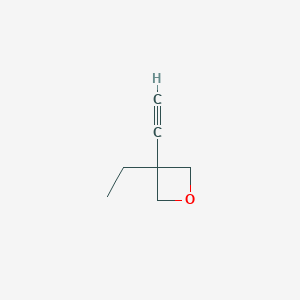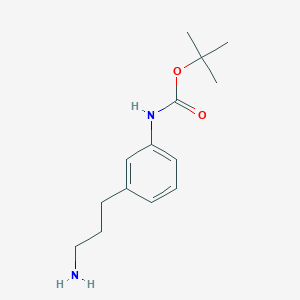
2-Amino-4-(propan-2-yloxy)butanenitrile hydrochloride
Overview
Description
“2-Amino-4-(propan-2-yloxy)butanenitrile hydrochloride” is a chemical compound with the CAS Number: 1803592-40-6 . It has a molecular weight of 178.66 . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2O.ClH/c1-6(2)10-4-3-7(9)5-8;/h6-7H,3-4,9H2,1-2H3;1H . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is an oil at room temperature . More detailed physical and chemical properties were not available in the search results.Scientific Research Applications
Enzymatic Resolution and Synthesis Applications
- Lipase-Catalyzed Enantiomer Separation : Enzymatic resolution of racemic compounds, similar to the structure of interest, using various lipases has been studied for the synthesis of optically pure compounds. For example, the enzymatic resolution of 3-hydroxy-4-(tosyloxy)butanenitrile using lipases led to the synthesis of (R)-GABOB and (R)-carnitine hydrochloride, showcasing the potential of such chemical structures in the preparation of bioactive molecules (Kamal, Khanna, & Krishnaji, 2007).
Antimicrobial Activity
- Synthesis of Heterocyclic Derivatives : The use of 2-arylhydrazononitriles in the synthesis of a variety of heterocyclic substances, including indole containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, has been explored. These synthesized compounds demonstrated promising antimicrobial activities, indicating the potential of the base structure for generating new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Novel Synthetic Pathways
- Transformation of Aziridines : The transformation of 1-arylmethyl-2-(cyanomethyl)aziridines into 4-amino-3-(pyrrolidin-1-yl)butanenitriles and 4-amino-2-butenenitriles via an innovative regiospecific ring opening showcases the versatility of similar structures in synthetic chemistry. This pathway highlights the potential for developing new synthetic methods for aminobutanenitriles and related compounds (D’hooghe, Van Speybroeck, Van Nieuwenhove, Waroquier, & de Kimpe, 2007).
Protective Group Strategies in Organic Synthesis
- Selective Deprotection of Propargyl Carbonates : Research on propargyl carbonates and carbamates has led to the development of an orthogonal protection strategy for the hydroxyl and amino functionalities. This strategy allows simultaneous protection of amine and alcohol groups in one pot, with selective deprotection achievable in a later synthetic step, demonstrating the utility of related chemical structures in complex organic syntheses (Ramesh, Bhat, & Chandrasekaran, 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-amino-4-propan-2-yloxybutanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6(2)10-4-3-7(9)5-8;/h6-7H,3-4,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJJMUORXRNYFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1379382.png)
![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one](/img/structure/B1379383.png)
![2-AMINO-3-[4-(carboxymethyl)phenyl]PROPANOIC ACID hydrochloride](/img/structure/B1379384.png)


![8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL](/img/structure/B1379390.png)



![Tert-butyl ((3-([1,1'-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate](/img/structure/B1379397.png)

